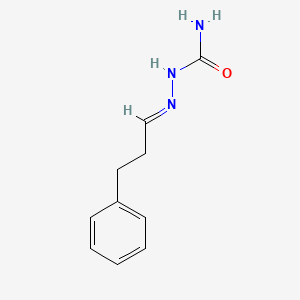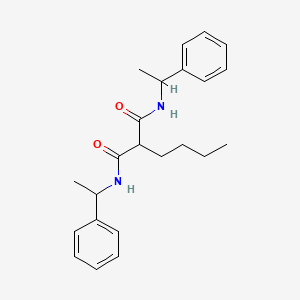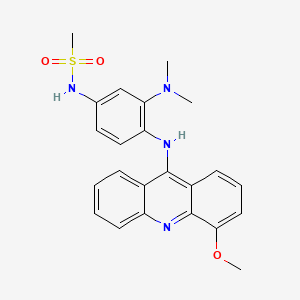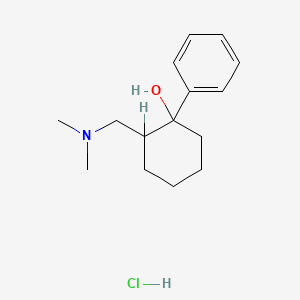
(17R)-4-(2-(Diethylamino)ethyl)-4,21-secoajmalan-17-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(17R)-4-(2-(Diethylamino)ethyl)-4,21-secoajmalan-17-ol is a complex organic compound that belongs to the class of secoajmalan derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (17R)-4-(2-(Diethylamino)ethyl)-4,21-secoajmalan-17-ol typically involves multiple steps, including the formation of the secoajmalan core and subsequent functionalization. Common synthetic routes may include:
Step 1: Formation of the secoajmalan core through cyclization reactions.
Step 2: Introduction of the diethylaminoethyl group via nucleophilic substitution.
Step 3: Final functionalization to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes may be employed to scale up the production.
Analyse Des Réactions Chimiques
Types of Reactions
(17R)-4-(2-(Diethylamino)ethyl)-4,21-secoajmalan-17-ol can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate.
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
(17R)-4-(2-(Diethylamino)ethyl)-4,21-secoajmalan-17-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of (17R)-4-(2-(Diethylamino)ethyl)-4,21-secoajmalan-17-ol involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or ion channels.
Pathways Involved: Signal transduction pathways, metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ajmaline: Another secoajmalan derivative with known antiarrhythmic properties.
Reserpine: A related compound used as an antihypertensive agent.
Uniqueness
(17R)-4-(2-(Diethylamino)ethyl)-4,21-secoajmalan-17-ol is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Numéro CAS |
58893-13-3 |
|---|---|
Formule moléculaire |
C26H41N3O |
Poids moléculaire |
411.6 g/mol |
Nom IUPAC |
14-butan-2-yl-16-[2-(diethylamino)ethyl]-3-methyl-3,16-diazapentacyclo[10.3.1.110,13.02,10.04,9]heptadeca-4,6,8-trien-17-ol |
InChI |
InChI=1S/C26H41N3O/c1-6-17(4)18-15-21-24-26(19-11-9-10-12-20(19)27(24)5)16-22(23(18)25(26)30)29(21)14-13-28(7-2)8-3/h9-12,17-18,21-25,30H,6-8,13-16H2,1-5H3 |
Clé InChI |
DBZUPQBBYWKFDB-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)C1CC2C3C4(CC(C1C4O)N2CCN(CC)CC)C5=CC=CC=C5N3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B14153413.png)




![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N'-[(1Z)-1-(3-nitrophenyl)ethylidene]propanehydrazide](/img/structure/B14153449.png)







![3-tert-butyl-N'-[(E)-pyridin-4-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B14153500.png)
